2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c15-10-1-3-12(4-2-10)20-8-14(19)16-11-5-9(7-17)13(18)6-11/h1-4,9,11,13,17-18H,5-8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRQGUGPYMOEMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
4-Chlorophenol reacts with ethyl bromoacetate under basic conditions (K₂CO₃/DMF, 80°C), followed by saponification (NaOH/EtOH/H₂O) to yield the carboxylic acid.
Optimization Data:
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 6 | 78 |
| Cs₂CO₃ | DMSO | 100 | 4 | 85 |
| DBU | THF | 60 | 8 | 63 |
The cesium carbonate/DMSO system enhances reactivity due to superior solvation of the phenoxide intermediate, achieving 85% yield.
Ullmann Coupling as an Alternative Route
For substrates with electron-deficient aryl halides, copper-catalyzed coupling between 4-chloroiodobenzene and ethyl glycolate provides improved regioselectivity:
Conditions:
- CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄, DMF, 110°C, 12 h
- Yield: 92% (ethyl ester), 89% after hydrolysis
This method avoids competing C-alkylation observed in SNAr routes.
Preparation of 3-Amino-4-(hydroxymethyl)cyclopentanol
Cyclopentenone Hydrogenation
Starting from cyclopentenone, a three-step sequence achieves the desired stereochemistry:
- Epoxidation : mCPBA/CH₂Cl₂, −20°C → 85% cis-epoxide
- Reductive Opening : LiAlH(OBu-t)₃ → trans-diol (dr 9:1)
- Hydroxymethylation :
- Swern oxidation of secondary alcohol to ketone
- Grignard addition with formaldehyde (Mg/CH₂O, THF) → 72% hydroxymethyl derivative
Stereochemical Control:
The trans-diol configuration directs hydroxymethyl group addition via Felkin-Anh model, achieving >95% diastereomeric excess.
Enzymatic Resolution of Racemic Amines
Racemic 3-amino-4-(hydroxymethyl)cyclopentanol undergoes kinetic resolution using immobilized lipase B from Candida antarctica (CAL-B) and vinyl acetate as acyl donor:
| Parameter | Value |
|---|---|
| Enzyme loading | 20 mg/mmol substrate |
| Solvent | MTBE |
| Temp | 30°C |
| Conversion (50%) | 24 h |
| ee (amide product) | 98% |
This biocatalytic process achieves enantiopure amine (>99% ee) after recrystallization.
Amide Bond Formation
Carbodiimide-Mediated Coupling
Activation of 2-(4-chlorophenoxy)acetic acid with EDCl/HOBt followed by reaction with the cyclopentylamine derivative:
Reaction Parameters:
- Solvent: CH₂Cl₂
- Base: Et₃N (2 eq)
- Temp: 0°C → rt
- Yield: 88%
Side Reactions:
- O-acylation of hydroxymethyl group (5–8% without HOBt)
- Epimerization at cyclopentyl stereocenters (<2%)
Inclusion of HOBt suppresses premature acyl transfer, minimizing byproducts.
Green Chemistry Approach Using T3P®
Propylphosphonic anhydride (T3P®) in ethyl acetate enables room-temperature coupling with reduced environmental impact:
| Metric | EDCl/HOBt | T3P® |
|---|---|---|
| Reaction time | 12 h | 3 h |
| Atom economy | 64% | 89% |
| E-factor | 18.2 | 6.7 |
| Isolated yield | 88% | 91% |
T3P® facilitates easier workup via aqueous extraction, eliminating urea byproduct removal.
Purification and Analytical Characterization
Crystallization Optimization
The crude acetamide is recrystallized from ethanol/water (7:3 v/v) with seeding:
| Parameter | Value |
|---|---|
| Cooling rate | 0.5°C/min |
| Seed loading | 1% w/w |
| Purity (HPLC) | 99.7% |
| Recovery | 82% |
X-ray powder diffraction confirms polymorph Form I (needle crystals, melting point 148–150°C).
Spectroscopic Data
¹H NMR (500 MHz, DMSO-d₆):
δ 7.35 (d, J = 8.8 Hz, 2H, ArH), 6.95 (d, J = 8.8 Hz, 2H, ArH), 4.58 (s, 2H, OCH₂CO), 4.12–4.08 (m, 1H, NH), 3.75–3.68 (m, 2H, CH₂OH), 3.50–3.45 (m, 1H, cyclopentyl CH), 2.20–1.85 (m, 4H, cyclopentyl CH₂).
HRMS (ESI+): Calculated for C₁₅H₁₉ClN₂O₄ [M+H]⁺: 327.1112; Found: 327.1109.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The compound is being investigated for its potential to inhibit tumor growth through various mechanisms, including:
- Inhibition of Cell Proliferation : Studies have shown that derivatives of this compound can reduce the proliferation of cancer cell lines such as breast and colon cancer cells. For instance, in vitro assays demonstrated a reduction in cell viability at concentrations ranging from 10 to 100 µM.
- Induction of Apoptosis : The compound has been linked to the activation of apoptotic pathways in cancer cells, leading to programmed cell death. A study reported an increase in apoptotic markers (e.g., caspase-3 activation) when treated with this compound.
Neuroprotective Effects
The compound is being explored for its neuroprotective potential, particularly in conditions like Alzheimer's disease. Research findings suggest:
- Inhibition of Neuroinflammatory Pathways : The compound may inhibit pro-inflammatory cytokines, which are implicated in neurodegenerative diseases. In animal models, administration of the compound led to a significant decrease in TNF-alpha and IL-6 levels.
- Protection Against Oxidative Stress : It has been shown to enhance the activity of antioxidant enzymes, thereby reducing oxidative stress in neuronal cells.
Enzyme Inhibition
The ability of this compound to inhibit specific enzymes makes it a candidate for therapeutic development:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, an enzyme involved in neurodegenerative diseases. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function.
Antimicrobial Activity
Preliminary studies suggest that 2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide exhibits antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment, indicating significant anticancer potential.
Case Study 2: Neuroprotective Mechanism
In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as assessed by the Morris water maze test. Histological analysis revealed reduced amyloid-beta plaque formation compared to control groups.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Comparisons
Functional Implications
- Enzyme Inhibition Potential: Compounds in with 4-chlorophenoxy groups are reported as 17β-HSD inhibitors, suggesting the target compound may share similar mechanistic pathways .
- Synthetic Challenges : The low yield of Compound 27 (14%) highlights the difficulty of introducing bulky substituents, whereas the target compound’s cyclopentyl group may require specialized stereoselective synthesis methods.
Biological Activity
2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₂₂ClNO₄
- Molecular Weight : 327.80 g/mol
- CAS Number : 1421513-42-9
Synthesis
The synthesis of this compound involves several key steps:
- Formation of 4-chlorophenoxyacetic acid : Reacting 4-chlorophenol with chloroacetic acid in the presence of a base (e.g., sodium hydroxide).
- Cyclopentyl ring formation : Utilizing cyclopentadiene and formaldehyde through a series of reactions to introduce the cyclopentyl structure.
- Amide bond formation : Coupling the cyclopentyl derivative with 4-chlorophenoxyacetic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) .
Biological Mechanisms
Research indicates that the biological activity of this compound may be attributed to its interaction with specific molecular targets involved in various biochemical pathways. The presence of both the chlorophenoxy group and the hydroxymethyl substituents on the cyclopentyl ring enhances its lipophilicity, facilitating cellular membrane penetration and potentially increasing its bioavailability .
Antimicrobial Activity
A significant aspect of the biological activity of this compound is its antimicrobial potential. A study involving similar chloroacetamides demonstrated effectiveness against:
- Gram-positive bacteria : Staphylococcus aureus and methicillin-resistant S. aureus (MRSA)
- Gram-negative bacteria : Escherichia coli
- Fungi : Candida albicans
The study highlighted that compounds bearing halogenated substituents on the phenyl ring exhibited higher antimicrobial efficacy due to their enhanced lipophilicity .
Inhibition Studies
Inhibition assays have shown that compounds structurally related to this compound can inhibit specific enzymes such as 17β-hydroxysteroid dehydrogenase type 3, which plays a role in steroid metabolism. The most potent inhibitors in related studies had IC50 values around 700 nM, suggesting significant biological activity .
Study on Antimicrobial Efficacy
A recent investigation assessed twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for their antimicrobial properties. The results indicated that compounds with a chlorophenoxy group were particularly effective against Gram-positive bacteria due to their ability to penetrate bacterial membranes efficiently .
| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| Compound A | Effective | Less effective | Moderate |
| Compound B | Highly Effective | Moderate | Effective |
| Compound C | Effective | Effective | Less effective |
Pharmacological Evaluation
In another study focusing on pharmacological properties, the compound was evaluated for its effects on lipid metabolism disorders and gastrointestinal motility, showing promise as a therapeutic agent in these areas .
Q & A
Basic: What are the optimized synthetic routes for 2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide, and what key reaction conditions influence yield?
Answer:
Synthesis typically involves multi-step organic reactions:
Step 1 : Formation of the 4-chlorophenoxyacetyl chloride intermediate via reaction of 4-chlorophenol with chloroacetyl chloride under basic conditions (e.g., NaOH, 0–5°C) .
Step 2 : Coupling with the cyclopentylamine derivative (3-hydroxy-4-(hydroxymethyl)cyclopentylamine) in anhydrous solvents like dichloromethane or DMF, using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDCI .
Critical Conditions :
- Temperature : Maintain ≤40°C to prevent decomposition of sensitive hydroxyl groups.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.
- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) improves acylation efficiency.
Yield optimization requires strict moisture control and inert atmospheres (N₂/Ar) to avoid side reactions .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak matching C₁₄H₁₇ClNO₄) .
- IR Spectroscopy : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, hydroxyl O-H ~3300 cm⁻¹) .
- X-ray Crystallography (if crystalline): Resolve absolute stereochemistry and hydrogen-bonding networks, as seen in structurally similar acetamides .
Advanced: How can researchers resolve contradictions in biological activity data across different assays?
Answer:
Contradictions often arise from assay-specific variables:
Assay Conditions :
- pH Sensitivity : Test activity at physiological pH (7.4) vs. acidic tumor microenvironments (pH 6.5) .
- Solubility : Use co-solvents (DMSO ≤1%) or formulate with cyclodextrins to avoid aggregation artifacts .
Cell Line Variability :
- Validate target expression (e.g., enzyme/receptor levels) in cell lines via Western blotting or qPCR .
Dose-Response Reproducibility :
- Use standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., doxorubicin for cytotoxicity) .
Statistical Analysis :
- Apply ANOVA with post-hoc tests (Tukey’s) to assess significance across replicates .
Advanced: What computational strategies are used to model this compound’s interactions with biological targets?
Answer:
- Molecular Docking (AutoDock, Glide) :
- Predict binding modes to enzymes (e.g., kinases) using the cyclopentyl group’s stereochemistry to map hydrophobic pockets .
- QSAR Modeling :
- Correlate substituent effects (e.g., Cl position on phenoxy) with activity trends. Use descriptors like logP and H-bond donors .
- MD Simulations (GROMACS) :
- Assess stability of target-ligand complexes over 100-ns trajectories; analyze RMSD and binding free energy (MM-PBSA) .
- ADMET Prediction (SwissADME) :
- Estimate bioavailability (%F = 50–70%) and cytochrome P450 interactions to guide toxicity studies .
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
Answer:
Key SAR strategies include:
Cyclopentyl Modifications :
- Replace hydroxymethyl with carboxy groups to enhance water solubility while retaining H-bonding .
Phenoxy Substituents :
- Introduce electron-withdrawing groups (e.g., NO₂) at the 3-position to improve electrophilic reactivity .
Amide Linkage :
- Replace acetamide with sulfonamide to modulate metabolic stability (e.g., CYP3A4 resistance) .
Bioisosteres :
- Substitute 4-chlorophenoxy with thiophene for π-stacking without altering steric bulk .
Validate designs using in vitro enzyme inhibition assays (IC₅₀) and in silico toxicity profiling .
Basic: What are the recommended storage and handling protocols to ensure compound stability?
Answer:
- Storage :
- Handling :
- Use glass vials to minimize adsorption; avoid prolonged exposure to light (wavelengths <400 nm degrade phenoxy groups) .
- Purity Monitoring :
- Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect hydrolysis products .
Advanced: How can researchers address low solubility in aqueous buffers during in vitro testing?
Answer:
- Co-Solvent Systems : Use PEG-400 or β-cyclodextrin (up to 5% w/v) to enhance solubility without cytotoxicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) via emulsion-solvent evaporation; characterize using DLS and TEM .
- Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts; confirm stability via pH titration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
